molecular formula C13H16O2 B11926115 1-Phenylheptane-1,4-dione CAS No. 63297-52-9

1-Phenylheptane-1,4-dione

Cat. No.: B11926115
CAS No.: 63297-52-9
M. Wt: 204.26 g/mol
InChI Key: AKIADVSHKRVDTG-UHFFFAOYSA-N
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Description

1-Phenylheptane-1,4-dione is an organic compound with the molecular formula C13H16O2 It is characterized by a phenyl group attached to a heptane chain with two ketone functionalities at the first and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylheptane-1,4-dione can be synthesized through multiple methods. One common approach involves the reaction of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride with butyraldehyde in the presence of sodium carbonate and triethylamine in ethanol at 80°C for 6 hours . Another method involves the condensation of octan-2-one, benzaldehyde, and ammonia, followed by regioselective Schmidt rearrangement and hydrolysis .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylheptane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Phenylheptane-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenylheptane-1,4-dione exerts its effects involves interactions with various molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Phenylheptane-1,4-dione’s unique combination of a phenyl group and two ketone functionalities at specific positions makes it a versatile compound in organic synthesis and research

Properties

CAS No.

63297-52-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-phenylheptane-1,4-dione

InChI

InChI=1S/C13H16O2/c1-2-6-12(14)9-10-13(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

AKIADVSHKRVDTG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCC(=O)C1=CC=CC=C1

Origin of Product

United States

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